N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide
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Overview
Description
N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide: is a heterocyclic compound featuring a pyrazole ring substituted with dimethyl groups at positions 3 and 5, and a formamide group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with formamide under controlled conditions. One common method involves heating 3,5-dimethyl-1H-pyrazole with formamide at elevated temperatures, often in the presence of a catalyst to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions: N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst or specific reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit various biological activities, including antimicrobial and anti-inflammatory properties .
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties .
Mechanism of Action
The mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
- N-(3,5-dinitro-1H-pyrazol-4-yl)formamide
- N-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-tetrazol-5-amine
- 3,5-dimethyl-1H-pyrazol-4-amine
Uniqueness: N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide is unique due to its specific substitution pattern and the presence of the formamide group, which imparts distinct chemical and biological properties.
Biological Activity
N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its antimicrobial, anticancer, and neurotropic effects, supported by relevant case studies and research findings.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole derivatives, including this compound, against several pathogens. The Minimum Inhibitory Concentration (MIC) values demonstrated that these compounds effectively inhibited bacterial growth.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
This compound | 0.22 | Staphylococcus aureus |
4a | 0.25 | Escherichia coli |
5a | 0.30 | Pseudomonas aeruginosa |
These findings suggest that this compound has potential as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. In vitro evaluations have shown that this compound exhibits cytotoxic effects against several cancer cell lines.
Table 2: Cytotoxicity of this compound
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF7 | 3.79 | Apoptosis induction |
HepG2 | 12.50 | Cell cycle arrest |
A375 | 4.2 | CDK2 inhibition |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's ability to induce apoptosis and arrest the cell cycle highlights its potential as an anticancer therapeutic.
Neurotropic Activity
This compound has also been investigated for its neurotropic effects. Studies using animal models have demonstrated that this compound exhibits anxiolytic and antidepressant properties comparable to established medications like diazepam.
Table 3: Neurotropic Effects of this compound
Test Model | Effect Observed | Comparison Drug |
---|---|---|
Forced Swimming Test | Increased latency to immobility | Diazepam |
Elevated Plus Maze | Increased time in open arms | Diazepam |
These results suggest that this compound may serve as a candidate for further development in treating anxiety and depression.
Case Studies and Research Findings
Recent advancements in drug design have highlighted the significance of pyrazole derivatives in therapeutic applications. A comprehensive review noted that compounds similar to this compound have shown promise in treating inflammatory diseases and cancer due to their multifaceted mechanisms of action.
Summary of Findings
- Antimicrobial Efficacy : Effective against various pathogens with low MIC values.
- Anticancer Potential : Demonstrated significant cytotoxicity across multiple cancer cell lines.
- Neurotropic Properties : Exhibited anxiolytic and antidepressant effects in preclinical models.
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)formamide |
InChI |
InChI=1S/C6H9N3O/c1-4-6(7-3-10)5(2)9-8-4/h3H,1-2H3,(H,7,10)(H,8,9) |
InChI Key |
KOIZPEFGTQJIQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)NC=O |
Origin of Product |
United States |
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